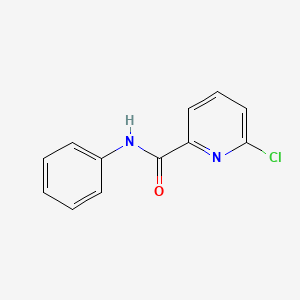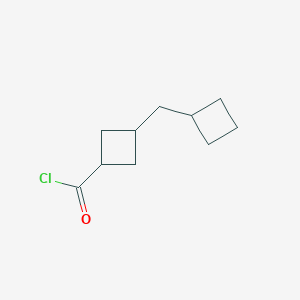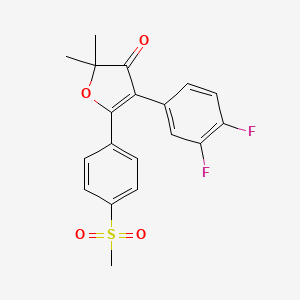![molecular formula C14H24O3Si B13967230 4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol CAS No. 252947-20-9](/img/structure/B13967230.png)
4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol is a chemical compound that features a phenol group substituted with a tert-butyldimethylsilyl (TBDMS) ether. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol typically involves the reaction of phenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used to remove the TBDMS group.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various functionalized phenols depending on the substituent introduced.
科学的研究の応用
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Used in the synthesis of biologically active molecules and natural products.
Medicine: Plays a role in the development of pharmaceuticals by protecting sensitive hydroxyl groups during multi-step syntheses.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol primarily involves the protection of hydroxyl groups. The TBDMS group stabilizes the hydroxyl group by forming a strong Si-O bond, which prevents unwanted reactions during synthetic processes. The protection can be reversed by treatment with fluoride ions, which cleave the Si-O bond, regenerating the free hydroxyl group .
類似化合物との比較
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBDMS ethers.
Tert-butyldiphenylsilyl ethers: More sterically hindered and stable than TBDMS ethers.
Methoxymethyl ethers: Less stable and more prone to hydrolysis.
Uniqueness
4-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)phenol is unique due to its balance of stability and reactivity. The TBDMS group provides sufficient protection for hydroxyl groups while being relatively easy to remove under mild conditions, making it a preferred choice in many synthetic applications .
特性
CAS番号 |
252947-20-9 |
|---|---|
分子式 |
C14H24O3Si |
分子量 |
268.42 g/mol |
IUPAC名 |
4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]phenol |
InChI |
InChI=1S/C14H24O3Si/c1-14(2,3)18(4,5)17-11-10-16-13-8-6-12(15)7-9-13/h6-9,15H,10-11H2,1-5H3 |
InChIキー |
GPWOBGCMCLGEIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


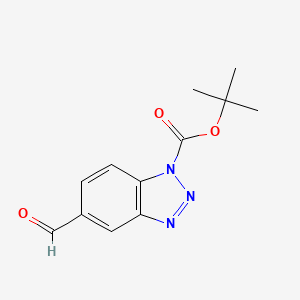
![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)


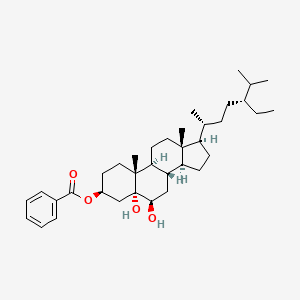
![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
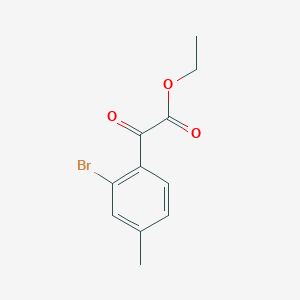
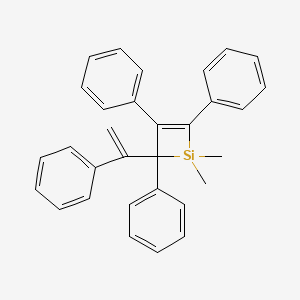
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
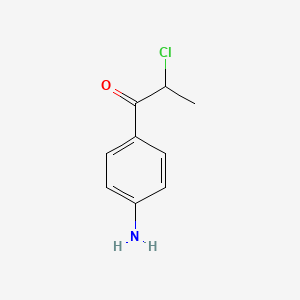
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
